

# Physical and chemical properties of dirhodium(II) tetrakis(triphenylacetate)

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## Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

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## Dirhodium(II) Tetrakis(triphenylacetate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Dirhodium(II) tetrakis(triphenylacetate), with the chemical formula  $\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4$ , is a paddlewheel-type dirhodium(II) carboxylate complex. This air-stable, blue-green solid serves as a versatile and highly effective catalyst in a variety of organic transformations. Its sterically bulky triphenylacetate ligands create a unique chiral environment around the dirhodium core, enabling high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth overview of the physical and chemical properties of dirhodium(II) tetrakis(triphenylacetate), its synthesis, and its applications in catalysis, with a focus on experimental protocols and mechanistic understanding.

### Physical and Chemical Properties

Dirhodium(II) tetrakis(triphenylacetate) is most commonly available as its dichloromethane adduct. The following tables summarize its key physical and chemical properties.

#### Table 1: General Properties

Property	Value
Chemical Formula	C <sub>80</sub> H <sub>60</sub> O <sub>8</sub> Rh <sub>2</sub> (non-adduct)
Molecular Weight	1355.14 g/mol (non-adduct)[1]
CAS Number	68803-79-2 (non-adduct)[1], 142214-04-8 (dichloromethane adduct)[2]
Appearance	Blue-green solid[2]
Melting Point	260-263 °C
Solubility	Soluble in many organic solvents like dichloromethane, chloroform, and benzene.
Storage	Store at room temperature in a cool, dark place. [2][3]

## Table 2: Spectroscopic Data

Note: Specific spectroscopic data for dirhodium(II) tetrakis(triphenylacetate) is not readily available in the public domain. The data presented below is based on characteristic spectra of similar dirhodium(II) carboxylate complexes and the known spectral regions for the functional groups present.

Spectroscopic Technique	Characteristic Features
UV-Vis	Two characteristic absorption bands are expected in the visible region. A lower energy band (around 600 nm) corresponding to a $\delta \rightarrow \delta^*$ transition and a higher energy band (around 450 nm) attributed to $\pi(\text{Rh-O}) \rightarrow \sigma^*(\text{Rh-O})$ transitions.
Infrared (IR)	Strong asymmetric and symmetric carboxylate stretching frequencies ( $\nu_a(\text{COO})$ and $\nu_s(\text{COO})$ ) are expected in the regions of $\sim 1580\text{-}1650\text{ cm}^{-1}$ and $\sim 1400\text{-}1450\text{ cm}^{-1}$ , respectively. The large separation between these bands is characteristic of the bridging bidentate coordination of the carboxylate ligands. Aromatic C-H stretching and bending vibrations from the phenyl groups will also be present.
Nuclear Magnetic Resonance (NMR)	Due to the diamagnetic nature of the $\text{Rh}_2(\text{II,II})$ core, sharp NMR signals are expected. In $^1\text{H}$ NMR, the aromatic protons of the triphenylacetate ligands would appear in the downfield region (typically 7.0-8.0 ppm). In $^{13}\text{C}$ NMR, distinct signals for the carboxylate carbon, the quaternary carbon, and the aromatic carbons would be observed.

## Table 3: Electrochemical Data

Note: Specific electrochemical data for dirhodium(II) tetrakis(triphenylacetate) is not readily available. The data below is generalized from studies on other dirhodium(II) carboxylates.

Technique	Observation
Cyclic Voltammetry	Dirhodium(II) carboxylates typically exhibit a reversible one-electron oxidation process corresponding to the $\text{Rh}_2(\text{II,II})/\text{Rh}_2(\text{II,III})$ redox couple. The potential of this oxidation is influenced by the electron-donating or -withdrawing nature of the carboxylate ligands.

## Synthesis and Handling

### Experimental Protocol: Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)

This procedure is adapted from standard ligand exchange reactions for the synthesis of dirhodium(II) carboxylates.

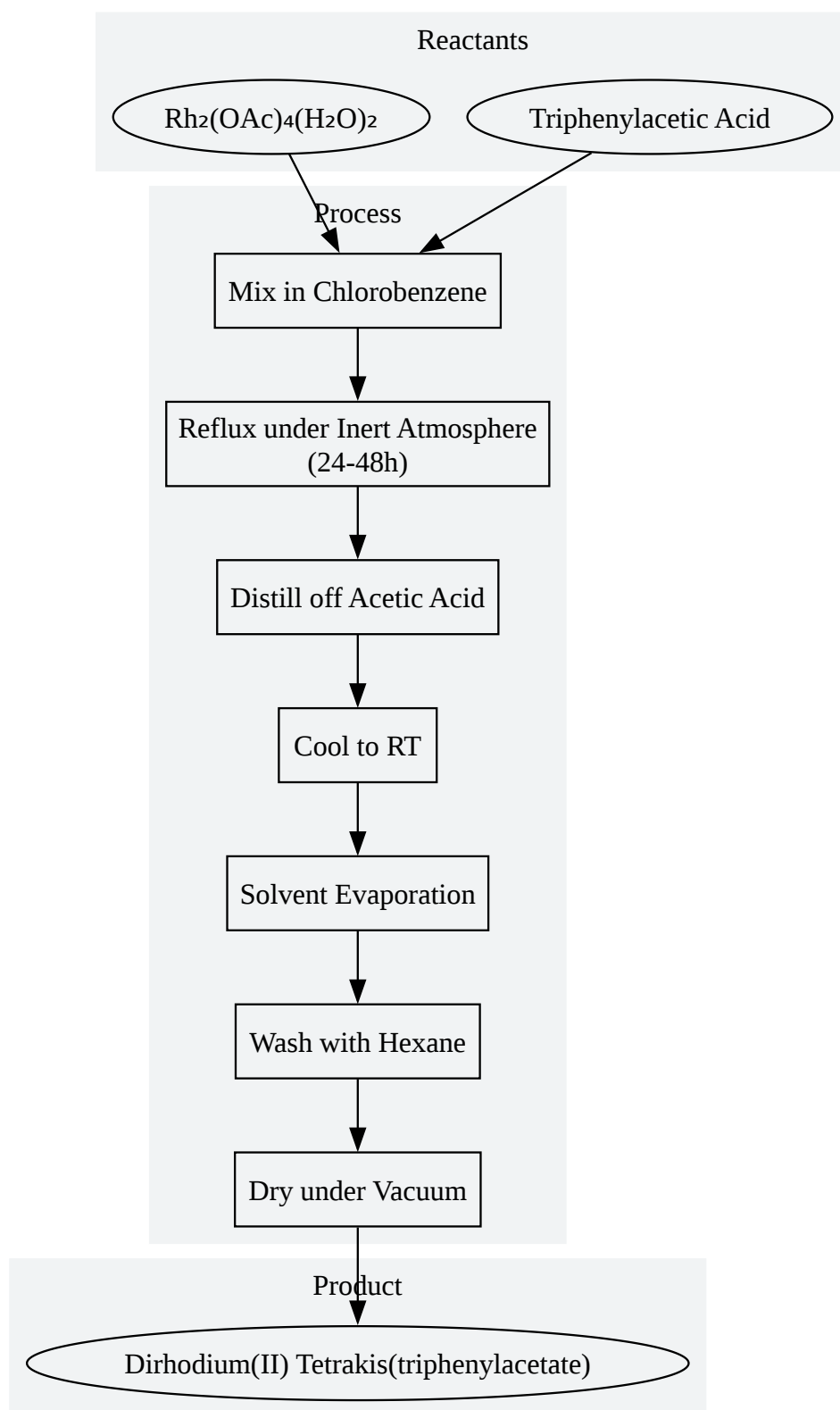
#### Materials:

- Dirhodium(II) tetraacetate dihydrate  $[\text{Rh}_2(\text{OAc})_4(\text{H}_2\text{O})_2]$
- Triphenylacetic acid
- Chlorobenzene
- Argon or Nitrogen gas (for inert atmosphere)

#### Procedure:

- A mixture of dirhodium(II) tetraacetate dihydrate and a 5-fold molar excess of triphenylacetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- Chlorobenzene is added to the flask to create a suspension.
- The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 24-48 hours. The progress of the reaction can be monitored by the color change of the solution and by thin-layer chromatography.

- During the reflux, the acetic acid formed is distilled off with the solvent.
- After the reaction is complete, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted triphenylacetic acid.
- The blue-green solid product, dirhodium(II) tetrakis(triphenylacetate), is then dried under vacuum. Recrystallization from a solvent mixture like dichloromethane/hexane can be performed for further purification.



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**Caption:** Synthetic workflow for dirhodium(II) tetrakis(triphenylacetate).

## Catalytic Applications

Dirhodium(II) tetrakis(triphenylacetate) is a prominent catalyst for a range of organic transformations, primarily involving carbene and nitrene intermediates generated from diazo compounds and their analogues. The bulky triphenylacetate ligands play a crucial role in controlling the selectivity of these reactions.

## C-H Functionalization

A key application of this catalyst is in the functionalization of C-H bonds, a process that allows for the direct conversion of these otherwise inert bonds into new functional groups.

### Experimental Protocol: General Procedure for Dirhodium(II) Tetrakis(triphenylacetate) Catalyzed C-H Amination

This protocol is a general representation based on published procedures for dirhodium-catalyzed C-H amination reactions.

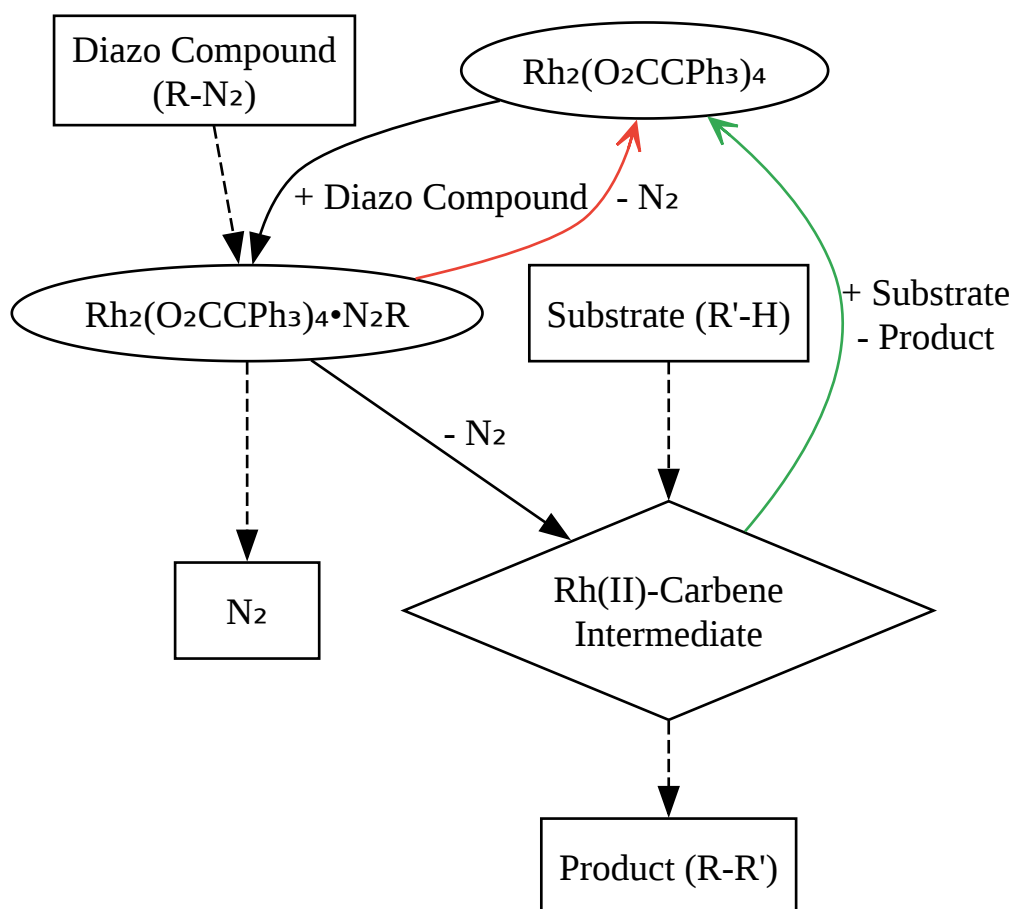
#### Materials:

- Substrate containing the C-H bond to be functionalized
- Aminating agent (e.g., an organic azide or a hydroxylamine derivative)
- Dirhodium(II) tetrakis(triphenylacetate) (catalyst)
- Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)
- Inert atmosphere (Argon or Nitrogen)

#### Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the substrate and the dirhodium(II) tetrakis(triphenylacetate) catalyst (typically 0.5-2 mol%).
- Dissolve the solids in the anhydrous solvent.

- To this solution, add the aminating agent, either neat or as a solution in the same solvent, dropwise over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive intermediate and minimize side reactions.
- Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the aminated product.



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**Caption:** Generalized catalytic cycle for a C-H functionalization reaction.



## Cyclopropanation

Dirhodium(II) tetrakis(triphenylacetate) is also an effective catalyst for the cyclopropanation of alkenes with diazo compounds. The steric bulk of the ligands influences the diastereoselectivity of the cyclopropane products.

### Experimental Protocol: General Procedure for Dirhodium(II) Tetrakis(triphenylacetate) Catalyzed Cyclopropanation

This is a general procedure based on established methods for dirhodium-catalyzed cyclopropanation.

#### Materials:

- Alkene
- Diazo compound (e.g., ethyl diazoacetate)
- Dirhodium(II) tetrakis(triphenylacetate) (catalyst)
- Anhydrous solvent (e.g., dichloromethane)
- Inert atmosphere (Argon or Nitrogen)

#### Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene and the dirhodium(II) tetrakis(triphenylacetate) catalyst (typically 0.1-1 mol%) in the anhydrous solvent.
- Add the diazo compound to the stirred solution via a syringe pump over several hours at a controlled temperature (often room temperature).
- Monitor the reaction by TLC or GC until the starting materials are consumed.
- Once the reaction is complete, concentrate the mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel to afford the cyclopropane product.

## Safety and Handling

Dirhodium(II) tetrakis(triphenylacetate) should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a powerful and versatile catalyst for a range of important organic transformations. Its unique steric and electronic properties, imparted by the triphenylacetate ligands, provide excellent control over selectivity. This guide has provided a summary of its key properties, synthetic methods, and catalytic applications, offering a valuable resource for researchers in organic synthesis, catalysis, and drug development. Further exploration of its catalytic potential in novel transformations is an active area of research.

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## References

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